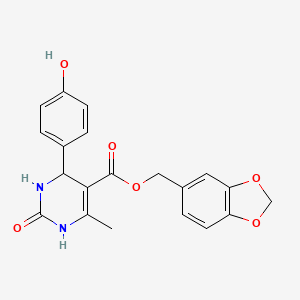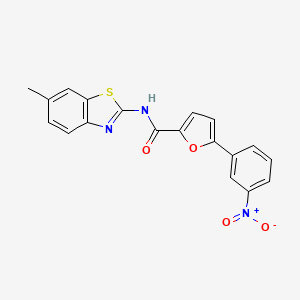
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide is a synthetic compound that has gained significant interest in scientific research due to its various biological and pharmacological activities. This compound is also known as MBF and has been synthesized through several methods, which will be discussed in
Mecanismo De Acción
MBF exerts its biological and pharmacological activities through several mechanisms. It has been shown to inhibit the production of reactive oxygen species and the activity of nuclear factor-kappa B, which are involved in the inflammatory response. Moreover, MBF has been found to induce apoptosis in cancer cells by activating the intrinsic pathway. Additionally, MBF inhibits the activity of enzymes involved in the biosynthesis of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
MBF has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. Moreover, MBF has been found to decrease the levels of reactive oxygen species and lipid peroxidation products, which are involved in oxidative stress. Additionally, MBF has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBF has several advantages as a research tool. It exhibits potent biological and pharmacological activities, making it a suitable candidate for the development of novel therapeutic agents. Moreover, MBF is relatively easy to synthesize, and its yield is high, making it a suitable compound for large-scale production. However, MBF has some limitations as a research tool. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, the potential side effects of MBF have not been fully explored, and more research is needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the research on MBF. Firstly, more research is needed to elucidate its mechanism of action. Secondly, more research is needed to determine its safety profile and potential side effects. Thirdly, more research is needed to explore its potential as a therapeutic agent for various diseases, including inflammation, cancer, and hyperpigmentation disorders. Finally, more research is needed to develop novel derivatives of MBF that exhibit improved biological and pharmacological activities.
Métodos De Síntesis
The synthesis of MBF is achieved through a multistep process that involves the reaction of 6-methyl-2-aminobenzothiazole with 3-nitrobenzaldehyde to form the intermediate Schiff base. The Schiff base is then reacted with furfural in the presence of an acid catalyst to yield MBF. The yield of MBF obtained through this method is relatively high, making it a suitable approach for large-scale production.
Aplicaciones Científicas De Investigación
MBF has been extensively studied for its biological and pharmacological activities. It has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties. Moreover, MBF has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. These properties make MBF a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-11-5-6-14-17(9-11)27-19(20-14)21-18(23)16-8-7-15(26-16)12-3-2-4-13(10-12)22(24)25/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKOJWNKPMXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)
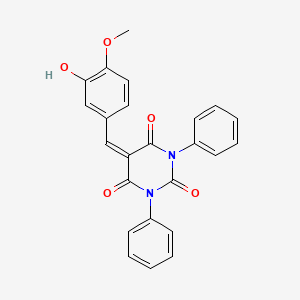

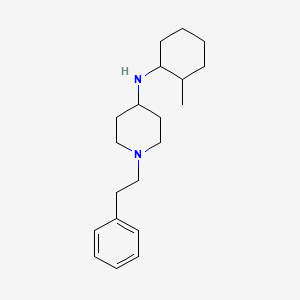
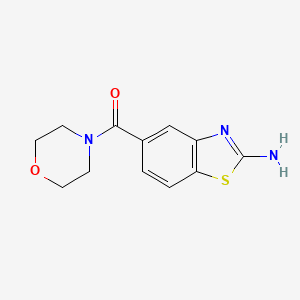
![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)

![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
